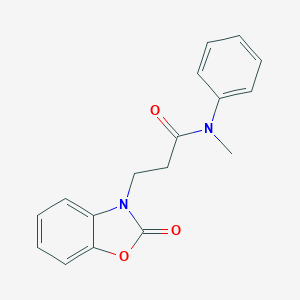
2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a nitroaniline derivative with a phthalimide moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the nitroaniline compound.
Condensation: The reaction of the methoxy-nitroaniline with a phthalimide derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by condensation reactions in controlled environments. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the nitro group to an amine group is possible using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.
Medicine
Industry
Materials Science: Used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phthalimide moiety can interact with biological macromolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)butanoate
- [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)pentanoate
Uniqueness
The unique combination of a nitroaniline derivative and a phthalimide moiety in 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C20H17N3O8 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H17N3O8/c1-11(22-18(25)13-5-3-4-6-14(13)19(22)26)20(27)31-10-17(24)21-15-8-7-12(30-2)9-16(15)23(28)29/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChI 键 |
OTCOMWZYKSTOKZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)
![Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B254481.png)

![N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide](/img/structure/B254489.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)
![4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254510.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)
